molecular formula C18H9Cl6O4P B1622627 Tris(2,6-dichlorophenyl) phosphate CAS No. 75431-49-1

Tris(2,6-dichlorophenyl) phosphate

Cat. No.: B1622627
CAS No.: 75431-49-1
M. Wt: 532.9 g/mol
InChI Key: QBECVUCYFZIDKP-UHFFFAOYSA-N
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Description

Tris(2,6-dichlorophenyl) phosphate is an organophosphate compound with the molecular formula C18H9Cl6O4P and a molecular weight of 532.95 g/mol . It is known for its use as a flame retardant and has applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dichlorophenyl) phosphate typically involves the reaction of 2,6-dichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tris(2,6-dichlorophenyl) phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Tris(2,6-dichlorophenyl) phosphate involves its interaction with biological molecules, particularly enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The compound can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Uniqueness: Tris(2,6-dichlorophenyl) phosphate is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly effective as a flame retardant and influences its interactions with biological systems .

Properties

IUPAC Name

tris(2,6-dichlorophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl6O4P/c19-10-4-1-5-11(20)16(10)26-29(25,27-17-12(21)6-2-7-13(17)22)28-18-14(23)8-3-9-15(18)24/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBECVUCYFZIDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OP(=O)(OC2=C(C=CC=C2Cl)Cl)OC3=C(C=CC=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022302
Record name Tris(2,6-dichlorophenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75431-49-1
Record name Tris(2,6-dichlorophenyl) phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075431491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,6-dichlorophenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIS(2,6-DICHLOROPHENYL) PHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(2,6-DICHLOROPHENYL) PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RX1W3J11G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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